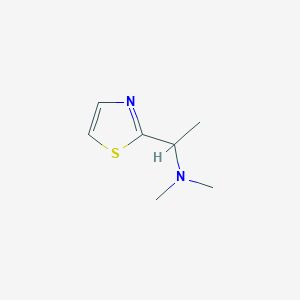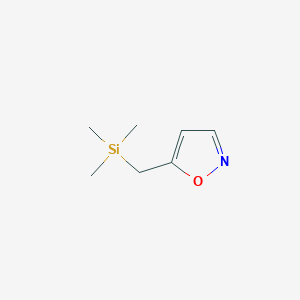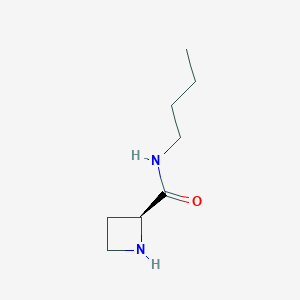
4-Fluoro-1-methyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a fluorine atom and a methyl group on the indole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group is introduced using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom using hydrogenation in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of 4-Fluoro-1-methyl-1H-indole-5-one.
Reduction: Formation of 1-Methyl-1H-indol-5-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-methyl-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-indol-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Lacks the methyl and hydroxyl groups, making it less versatile.
1-Methylindole: Lacks the fluorine and hydroxyl groups, affecting its reactivity.
5-Hydroxyindole: Lacks the fluorine and methyl groups, altering its chemical properties.
Uniqueness
4-Fluoro-1-methyl-1H-indol-5-ol is unique due to the presence of all three functional groups (fluorine, methyl, and hydroxyl), which enhance its chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-1-methylindol-5-ol |
InChI |
InChI=1S/C9H8FNO/c1-11-5-4-6-7(11)2-3-8(12)9(6)10/h2-5,12H,1H3 |
InChI Key |
FJBJWXFZBYPUSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)




![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)





![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
